2-fluoro-N-(quinolin-8-yl)benzamide
Description
Properties
Molecular Formula |
C16H11FN2O |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
GVEFCZFPNNBIKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the direct reaction of 2-fluorobenzoyl chloride with 8-aminoquinoline in dichloromethane (DCM) or another inert solvent. Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during the reaction.
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Cooling and Mixing : 8-Aminoquinoline (10 mmol) and Et₃N (20 mmol) are dissolved in DCM (40 mL) at 0°C.
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Acyl Chloride Addition : 2-Fluorobenzoyl chloride (11.5 mmol) is added dropwise to the mixture.
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Stirring : The reaction is stirred at 0°C for 30 minutes, then warmed to room temperature for 2 hours.
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Quenching and Extraction : Ice water is added to quench unreacted acyl chloride. The organic layer is separated, and the aqueous phase is extracted with DCM.
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Purification : Combined organic layers are washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4 to 1:20).
Key Parameters :
-
Stoichiometry : A 1:1.15 molar ratio of 8-aminoquinoline to acyl chloride ensures complete conversion.
-
Temperature Control : Maintaining 0°C during acyl chloride addition minimizes side reactions like hydrolysis.
Carbodiimide-Assisted Amidation
Reaction Design
An alternative approach uses 2-fluorobenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) . This method avoids handling moisture-sensitive acyl chlorides.
-
Activation : 2-Fluorobenzoic acid (6 mmol) and EDCI (7.2 mmol) are dissolved in DCM (30 mL) at 0°C.
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Coupling : 8-Aminoquinoline (6 mmol) and DMAP (0.6 mmol) are added sequentially.
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Stirring : The mixture is stirred at room temperature for 12–24 hours.
-
Workup : The organic layer is washed with 1N HCl, NaHCO₃, and brine, followed by drying and column chromatography.
Advantages :
-
Avoids acyl chloride synthesis, reducing safety risks.
-
Compatible with acid-sensitive substrates.
Limitations :
-
Longer reaction times (12–24 hours vs. 2.5 hours for acyl chloride method).
Comparative Analysis of Methods
Critical Insights :
-
The acyl chloride method is faster and higher-yielding but requires careful handling of corrosive reagents.
-
The carbodiimide method is safer and preferable for lab-scale synthesis despite moderate yields.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Industrial protocols may employ continuous flow reactors to enhance mixing and heat dissipation. Scaling the acyl chloride method requires:
Purification at Scale
-
Chromatography Alternatives : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity for related compounds.
-
Quality Control : In-process NMR and HPLC ensure batch consistency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
2-fluoro-N-(quinolin-8-yl)benzamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug development aimed at treating various diseases. The compound's mechanism of action likely involves modulation of specific molecular targets, such as enzymes or receptors, which can influence signal transduction pathways and gene expression .
Case Studies:
Research has shown that derivatives of quinoline-based compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain quinoline derivatives can inhibit the growth of resistant bacterial strains, suggesting that this compound could be explored further for its antimicrobial properties .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a valuable building block for creating more complex molecular structures. Its unique chemical properties allow it to participate in various reactions, including C-H activation processes that lead to alkylation and other modifications .
Synthesis Techniques:
The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent fluorination. Advanced techniques such as Ruthenium-catalyzed C-H bond activation have been employed to enhance the efficiency of these synthetic pathways .
Biological Research
Biological Activity Studies:
Numerous studies have focused on the biological activities associated with compounds containing the quinoline moiety. For example, research has indicated that quinoline derivatives can exhibit anti-inflammatory and anticancer properties. The presence of the fluorine atom in this compound may enhance its biological efficacy due to increased lipophilicity and improved binding interactions with biological targets .
Antimicrobial Properties:
Recent investigations into the antimicrobial activities of similar compounds have shown promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .
Industrial Applications
Material Development:
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also being explored for its utility in developing new materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functional properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, affecting DNA replication and transcription processes.
Pathways Involved: The compound influences pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The addition of a morpholino group (3m) slightly improves yield (78%) compared to the parent compound (74%), likely due to enhanced solubility or stability during purification .
- Difluoro derivatives (8d) show marginally lower yields (65%), possibly due to steric or electronic effects complicating the reaction .
Spectroscopic and Electronic Properties
- Fluorine Position: The 2-fluoro substituent in the parent compound induces distinct $ ^1H $ NMR deshielding (δ 10.81 for the amide proton) compared to 4-fluoro analogs, where electronic effects may alter quinoline ring proton environments .
- Morpholino Addition: In 3m, the morpholino group introduces new $ ^{13}C $ NMR signals (δ 66.0 and 53.8) corresponding to its aliphatic carbons, while the fluorine’s electron-withdrawing effect shifts adjacent aromatic carbons to δ 135.0–117.5 .
- Bis-Benzamido Derivatives (8c): Dual quinolin-8-yl groups in 8c result in complex $ ^1H $ NMR splitting patterns (e.g., δ 9.00–6.48), reflecting steric interactions between the two aromatic systems .
Reactivity and Functional Group Dependence
- Catalytic Activity: The parent compound’s 8-aminoquinoline amide skeleton is critical for reactions requiring N,N-bidentate coordination. Derivatives like N-methyl-N-(quinolin-8-yl)benzamide (5) fail in bromination reactions due to the loss of the coordinating NH proton .
- Fluorine Effects: The 2-fluoro group enhances electrophilic aromatic substitution reactivity compared to non-fluorinated analogs, as seen in bromination protocols . In contrast, 4-fluoro derivatives (e.g., CAS 159090-73-0) may exhibit altered regioselectivity in cross-coupling reactions .
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 8-aminoquinoline via amide bond formation. A representative procedure uses 2-fluorobenzoyl chloride and 8-aminoquinoline in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography (e.g., petroleum ether/acetone) yields the product (74–78% isolated yield) . Optimization includes:
- Temperature control : Room temperature or mild heating (40–60°C) to minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine avoids excess reagent accumulation.
- Purification : Silica gel chromatography with gradient elution resolves unreacted starting materials and byproducts.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Structural confirmation relies on:
- 1H/13C NMR : Distinct signals for the quinoline protons (δ 8.5–8.6 ppm for H2/H4), fluorine-substituted benzamide aromatic protons (δ 6.9–7.9 ppm), and amide NH (δ 10.8 ppm) .
- HR-MS : Exact mass matching the molecular formula (C₁₇H₁₂FN₂O, [M+H]+ = 267.0) .
- LCMS : Retention time and purity assessment (e.g., 99.2% purity in acetonitrile/water gradients) .
Critical validation step : Compare spectroscopic data with literature values to rule out regioisomers (e.g., 3-fluoro vs. 2-fluoro substitution) .
Q. What role does the fluorine substituent play in the compound’s electronic and steric properties?
The 2-fluoro substituent on the benzamide moiety:
- Electron-withdrawing effect : Polarizes the aromatic ring, enhancing electrophilicity at the amide carbonyl, which may influence binding to biological targets (e.g., enzymes) .
- Steric hindrance : Minimal due to its small atomic radius, allowing unhindered rotation of the benzamide-quinoline bond.
- Hydrogen-bonding potential : Fluorine can act as a weak hydrogen-bond acceptor, affecting solubility and crystal packing .
Advanced Research Questions
Q. How can regioselective functionalization of the quinoline core be achieved in this compound derivatives?
Regioselective C–H activation at the C5 position of the quinoline is feasible via transition-metal catalysis . For example:
Q. Methodological considerations :
Q. How do discrepancies in reported biological activity data arise, and what strategies resolve them?
Contradictions in biological data (e.g., IC₅₀ values) may stem from:
- Solubility variability : The compound’s low aqueous solubility (common for aromatic amides) can skew assay results. Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference.
- Target promiscuity : Off-target effects due to quinoline’s metal-chelating properties. Include control experiments with N-methylated analogs to isolate target-specific activity .
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., Tween-80) alter binding kinetics. Standardize protocols using reference inhibitors (e.g., olaparib for PARP-1 studies) .
Q. What mechanistic insights explain the compound’s catalytic activity in C–H functionalization reactions?
In cobalt-catalyzed reactions, the mechanism involves:
Oxidative addition : Co(II) is oxidized to Co(III) at the anode (electrochemical conditions) .
C–H activation : The 8-amidoquinoline directs Co(III) to the C5–H bond, forming a cyclometalated intermediate .
Reductive elimination : Coupling with allenes/alkynes releases the product and regenerates Co(I), which is reoxidized to sustain the cycle .
Q. Supporting evidence :
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., PARP-1)?
- Molecular docking : Use crystal structures of PARP-1 (PDB: 4UND) to simulate binding poses. The fluorobenzamide moiety likely occupies the nicotinamide-binding pocket, forming hydrogen bonds with Ser904 and Gly863 .
- MD simulations : Assess binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and ligand–protein interaction frequency .
- Free-energy calculations : MM-PBSA/GBSA methods estimate ΔGbinding, correlating with experimental IC₅₀ values .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane or EtOAc/MeOH) to induce slow evaporation.
- Co-crystallization : Add metal ions (e.g., Zn²⁺) that coordinate the quinoline N1 and amide carbonyl, stabilizing the lattice .
- Cryocooling : Flash-cool crystals at 100 K to minimize thermal motion and improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
